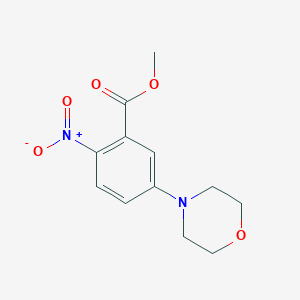

Methyl 5-morpholino-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-morpholin-4-yl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJPZPKFJXQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566519 | |

| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134050-75-2 | |

| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-morpholino-2-nitrobenzoate, a potentially valuable intermediate in drug discovery and organic synthesis. This document details a plausible and robust synthetic protocol, predicted physicochemical and spectroscopic properties, and discusses the potential biological relevance of this class of compounds. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. All quantitative data are presented in clear, tabular formats, and key processes are visualized using diagrams to facilitate understanding and reproducibility.

Introduction

Nitroaromatic compounds are a critical class of intermediates in the pharmaceutical and agrochemical industries, prized for their versatility in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, leading to diverse molecular scaffolds. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The combination of a nitrobenzoate scaffold with a morpholine substituent in Methyl 5-morpholino-2-nitrobenzoate results in a molecule with significant potential for further chemical elaboration and biological screening.

Synthesis of Methyl 5-morpholino-2-nitrobenzoate

The synthesis of Methyl 5-morpholino-2-nitrobenzoate is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide from an activated aromatic ring by morpholine. A suitable starting material for this synthesis is either Methyl 5-chloro-2-nitrobenzoate or Methyl 5-fluoro-2-nitrobenzoate. The nitro group at the 2-position strongly activates the halogen at the 5-position for nucleophilic attack.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for Methyl 5-morpholino-2-nitrobenzoate.

Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 5-morpholino-2-nitrobenzoate from Methyl 5-chloro-2-nitrobenzoate.

Materials:

-

Methyl 5-chloro-2-nitrobenzoate (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMSO to dissolve the starting materials.

-

To this stirred suspension, add morpholine (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing water and stir.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Methyl 5-morpholino-2-nitrobenzoate

The structural confirmation and purity assessment of the synthesized Methyl 5-morpholino-2-nitrobenzoate would be performed using standard analytical techniques. The following tables summarize the predicted physicochemical and spectroscopic data based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 266.25 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Not available; expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents (DMSO, DCM, Ethyl Acetate) |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -NO₂) |

| ~ 7.0 - 7.2 | dd | 1H | Ar-H (ortho to morpholine) |

| ~ 6.8 - 7.0 | d | 1H | Ar-H (meta to -NO₂) |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 3.8 - 3.9 | t | 4H | -N(CH₂)₂- of morpholine |

| ~ 3.3 - 3.4 | t | 4H | -O(CH₂)₂- of morpholine |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 150 | Ar-C (attached to morpholine) |

| ~ 145 | Ar-C (attached to -NO₂) |

| ~ 130 | Ar-CH |

| ~ 125 | Ar-C (ipso to ester) |

| ~ 118 | Ar-CH |

| ~ 110 | Ar-CH |

| ~ 66 | -O(CH₂)₂- of morpholine |

| ~ 52 | -OCH₃ |

| ~ 48 | -N(CH₂)₂- of morpholine |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Values |

| IR (cm⁻¹) | ~ 2950-2850 (C-H stretch), ~ 1730 (C=O ester stretch), ~ 1520 & 1340 (N-O nitro stretch), ~ 1250 (C-O stretch) |

| Mass Spec (ESI+) | m/z = 267.09 [M+H]⁺, 289.07 [M+Na]⁺ |

Potential Biological Significance

Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells to generate reactive nitroso and hydroxylamine intermediates or nitro radical anions. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA and proteins, leading to cell death. The morpholine moiety is often incorporated into drug candidates to enhance their pharmacological profiles.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized mechanism by which a nitroaromatic compound could exert its biological effect, for instance, in a microbial cell.

Caption: Generalized pathway of nitroaromatic compound bioactivation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Methyl 5-morpholino-2-nitrobenzoate. The proposed synthetic route via nucleophilic aromatic substitution is a reliable and scalable method for accessing this compound. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized product. The presence of both the pharmacologically significant morpholine ring and the synthetically versatile nitroaromatic core makes Methyl 5-morpholino-2-nitrobenzoate a promising building block for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted.

Spectroscopic Profiling of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-morpholino-2-nitrobenzoate. In the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of Methyl 5-morpholino-2-nitrobenzoate in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-morpholino-2-nitrobenzoate. These values are estimated based on data from similar compounds and are intended to guide the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~ 7.5 - 7.7 | d | 1H |

| H-4 | ~ 7.2 - 7.4 | dd | 1H |

| H-6 | ~ 8.0 - 8.2 | d | 1H |

| -OCH₃ (Ester) | ~ 3.9 | s | 3H |

| -N(CH₂)₂ (Morpholine) | ~ 3.2 - 3.4 | t | 4H |

| -O(CH₂)₂ (Morpholine) | ~ 3.8 - 4.0 | t | 4H |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 165 |

| C-1 | ~ 130 |

| C-2 | ~ 148 |

| C-3 | ~ 125 |

| C-4 | ~ 120 |

| C-5 | ~ 150 |

| C-6 | ~ 135 |

| -OCH₃ (Ester) | ~ 53 |

| -N(CH₂)₂ (Morpholine) | ~ 48 |

| -O(CH₂)₂ (Morpholine) | ~ 67 |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium |

| C=O (Ester) | 1730 - 1715 | Strong |

| C=C (Aromatic) | 1600 - 1475 | Medium-Strong |

| NO₂ (Asymmetric Stretch) | 1550 - 1510 | Strong |

| NO₂ (Symmetric Stretch) | 1360 - 1320 | Strong |

| C-O (Ester) | 1250 - 1100 | Strong |

| C-N (Amine) | 1250 - 1180 | Medium |

| C-O-C (Ether) | 1150 - 1085 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 266.09 | Molecular Ion |

| [M-OCH₃]⁺ | 235.08 | Loss of methoxy group from the ester. |

| [M-NO₂]⁺ | 220.10 | Loss of the nitro group. |

| [M-COOCH₃]⁺ | 207.10 | Loss of the methyl ester group. |

| [Morpholino fragment]⁺ | 86.07 | Cleavage of the morpholine ring. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as Methyl 5-morpholino-2-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the sample to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 10-100 µg/mL.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

For ESI-MS, infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like Methyl 5-morpholino-2-nitrobenzoate.

Physical and chemical properties of Methyl 5-morpholino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Methyl 5-morpholino-2-nitrobenzoate. Due to the limited availability of published research on this specific compound, some information regarding its synthesis, potential biological activities, and experimental protocols is inferred from studies on structurally related molecules, such as morpholino-nitrobenzoate derivatives.

Core Compound Properties

Methyl 5-morpholino-2-nitrobenzoate is a nitroaromatic compound containing a morpholine moiety. Such structures are of interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The nitro group can influence the electronic properties of the molecule and may be crucial for its biological function.[1]

Physical and Chemical Data

A summary of the available and computed physical and chemical properties for Methyl 5-morpholino-2-nitrobenzoate is presented below.

| Property | Value | Source |

| CAS Number | 134050-75-2 | [2][3] |

| Molecular Formula | C12H14N2O5 | [2] |

| Molecular Weight | 266.25 g/mol | [2][4] |

| Appearance | Solid (predicted) | - |

| Melting Point | 129-131°C | [2] |

| LogP (calculated) | 1.80620 | [2] |

| Polar Surface Area (PSA) | 84.59 Ų | [2] |

| Purity | Typically offered at ≥98% | [3] |

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route to Methyl 5-morpholino-2-nitrobenzoate would involve the reaction of a methyl 5-halo-2-nitrobenzoate with morpholine in the presence of a base.

Caption: Proposed synthetic pathway for Methyl 5-morpholino-2-nitrobenzoate.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of Methyl 5-morpholino-2-nitrobenzoate via nucleophilic aromatic substitution.

Materials:

-

Methyl 5-fluoro-2-nitrobenzoate (or chloro-analogue)

-

Morpholine

-

Potassium carbonate (or other suitable base)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

To a solution of Methyl 5-fluoro-2-nitrobenzoate in DMF, add morpholine and potassium carbonate.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 5-morpholino-2-nitrobenzoate.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

Specific biological activities and modulated signaling pathways for Methyl 5-morpholino-2-nitrobenzoate have not been reported. However, the broader classes of morpholine-containing compounds and nitrobenzoate derivatives have been investigated for various therapeutic applications.[5][6]

Inferred Areas of Biological Interest

-

Anticancer: Nitrobenzoate derivatives have been explored for their potential as anticancer agents, with mechanisms that may involve the induction of apoptosis and inhibition of cancer cell migration.[6]

-

Anti-inflammatory: Some morpholine derivatives have shown anti-inflammatory properties.[5]

-

Antimicrobial: The nitroaromatic scaffold is present in several antimicrobial agents. The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microorganisms.[6][7]

General Workflow for Biological Screening

Given the lack of specific pathway information, a general workflow for screening the biological activity of Methyl 5-morpholino-2-nitrobenzoate is proposed.

Caption: A generalized workflow for the biological screening of a novel compound.

Safety and Handling

Detailed toxicological data for Methyl 5-morpholino-2-nitrobenzoate is not available.[8][9] As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

Methyl 5-morpholino-2-nitrobenzoate is a chemical compound with limited currently available data. Its structural features, particularly the presence of the morpholine and nitro groups, suggest potential for biological activity, drawing parallels with related classes of compounds. This guide provides a summary of the known properties and proposes rational starting points for its synthesis and biological evaluation. Further research is necessary to fully elucidate the chemical, physical, and biological characteristics of this molecule and to determine its potential utility in drug discovery and development.

References

- 1. CAS 134050-75-2: methyl 5-morpholino-2-nitrobenzenecarboxy… [cymitquimica.com]

- 2. Methyl 5-morpholin-4-yl-2-nitrobenzoate, CasNo.134050-75-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. METHYL 5-MORPHOLINO-2-NITROBENZOATE price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 4. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. keyorganics.net [keyorganics.net]

Technical Guide: Methyl 5-morpholin-4-yl-2-nitrobenzoate (CAS 134050-75-2) - A Review of Its Properties and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 5-morpholin-4-yl-2-nitrobenzoate (CAS Number: 134050-75-2). While specific biological activity and detailed experimental data for this particular compound are not extensively available in public scientific literature, this document explores the well-documented pharmacological significance of its core structural motifs: the morpholine ring and the nitrobenzoate scaffold. By examining the roles these components play in established and experimental therapeutics, this guide offers insights into the potential applications and research directions for Methyl 5-morpholin-4-yl-2-nitrobenzoate in drug discovery and development.

Introduction

Methyl 5-morpholin-4-yl-2-nitrobenzoate is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) number 134050-75-2. Structurally, it is a derivative of benzoic acid, featuring a morpholine ring attached at the 5-position and a nitro group at the 2-position of the benzene ring, with a methyl ester at the carboxyl group. While primarily cataloged as a chemical intermediate for organic synthesis, its constituent functional groups are prevalent in a wide array of biologically active molecules, suggesting its potential as a scaffold or intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Methyl 5-morpholin-4-yl-2-nitrobenzoate is presented in the table below. This data has been aggregated from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 134050-75-2 | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Melting Point | 129-131 °C | [1] |

| Appearance | Reported as a solid (specific color not consistently provided) | N/A |

| Purity | Typically offered at ≥95% by commercial suppliers | N/A |

| Solubility | No quantitative data available; likely soluble in common organic solvents. | N/A |

Synthesis and Reactivity

Logical Workflow for a Plausible Synthesis

Caption: Plausible synthetic route to Methyl 5-morpholin-4-yl-2-nitrobenzoate.

The reactivity of this molecule is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a key handle for further derivatization, a common strategy in medicinal chemistry to generate libraries of related compounds for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The Role of Core Moieties in Drug Discovery

The therapeutic potential of Methyl 5-morpholin-4-yl-2-nitrobenzoate can be inferred from the established biological activities of its constituent chemical motifs.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a common heterocyclic motif found in numerous approved drugs and clinical candidates. Its prevalence is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug molecule.

Key Contributions of the Morpholine Ring:

-

Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved solubility and bioavailability.

-

Metabolic Stability: The saturated nature of the morpholine ring generally imparts resistance to metabolic degradation.

-

Favorable pKa: The nitrogen atom in the morpholine ring is basic, but its pKa is typically lower than that of piperidine, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.

-

Versatile Synthetic Handle: The secondary amine of morpholine provides a convenient point for chemical modification.

Signaling Pathways Influenced by Morpholine-Containing Drugs

Caption: Key signaling pathways often targeted by morpholine-containing kinase inhibitors.

The Nitrobenzoate Scaffold: A Precursor to Bioactivity

Nitroaromatic compounds, including nitrobenzoates, are important intermediates in the synthesis of many pharmaceuticals. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and serve as a precursor to a variety of other functional groups, most notably the amino group.

Potential Biological Relevance of Nitrobenzoates:

-

Antimicrobial Activity: Some nitroaromatic compounds exhibit antimicrobial properties, often through bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

-

Anticancer Potential: The reduction of a nitro group can be exploited for targeted drug delivery to hypoxic tumor environments, a strategy known as bioreductive activation.

-

Enzyme Inhibition: The electronic nature of the nitrobenzoate scaffold can contribute to binding interactions with various enzyme active sites.

Potential Applications and Future Directions

Given the lack of specific biological data for Methyl 5-morpholin-4-yl-2-nitrobenzoate, its primary current application is as a building block in organic synthesis. However, based on the analysis of its structural components, several avenues for future research can be proposed:

-

Library Synthesis: The compound could serve as a starting point for the synthesis of a library of derivatives. For instance, reduction of the nitro group to an amine, followed by acylation or sulfonylation, could yield a diverse set of compounds for screening against various biological targets.

-

Screening in Disease Models: The compound itself, or its derivatives, could be screened in various in vitro assays, such as those for anticancer, antimicrobial, or anti-inflammatory activity.

-

Computational Studies: In silico modeling and docking studies could be employed to predict potential biological targets for this molecule, guiding future experimental work.

Conclusion

Methyl 5-morpholin-4-yl-2-nitrobenzoate (CAS 134050-75-2) is a readily available chemical intermediate with structural features that are highly relevant to drug discovery. While direct evidence of its biological activity is currently limited in the public domain, the well-established pharmacological importance of the morpholine and nitrobenzoate moieties suggests that this compound and its derivatives represent a promising, yet underexplored, area for medicinal chemistry research. Further investigation through synthesis, screening, and computational studies is warranted to unlock the full therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Morpholino-Substituted Nitroaromatics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: morpholino-substituted nitroaromatics. This document details the synthetic methodologies, presents key quantitative data in a structured format, and explores the potential mechanisms of action, including relevant signaling pathways.

Introduction

The convergence of the morpholine moiety and a nitroaromatic core has given rise to a novel class of compounds with significant therapeutic potential. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability. Conversely, the nitroaromatic group is a well-established pharmacophore, particularly in the development of antimicrobial and anticancer agents, often acting as a bio-reducible pro-drug. The strategic combination of these two functionalities presents a compelling avenue for the discovery of new chemical entities with improved efficacy and novel mechanisms of action.

This guide will focus on the synthesis and biological activity of derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide and related structures, which have demonstrated notable antibacterial and potential anticancer properties.

Synthesis of Morpholino-Substituted Nitroaromatics

The synthesis of morpholino-substituted nitroaromatics can be achieved through a multi-step process, typically starting from a commercially available nitro- and halo-substituted aromatic compound. A general synthetic workflow is outlined below.

The Strategic Role of Methyl 5-morpholino-2-nitrobenzoate in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-morpholino-2-nitrobenzoate, a substituted aromatic compound, has emerged as a valuable and versatile intermediate in the landscape of chemical synthesis. Its unique structural arrangement, featuring a morpholine ring, a nitro group, and a methyl ester on a benzene core, provides a synthetically tractable platform for the construction of a diverse array of complex molecules. This guide offers a comprehensive overview of its synthesis, key reactions, and burgeoning applications, particularly in the realm of medicinal chemistry and drug development, presenting quantitative data and detailed experimental protocols to empower researchers in their scientific endeavors.

Physicochemical Properties and Spectroscopic Data

Methyl 5-morpholino-2-nitrobenzoate (CAS No. 134050-75-2) is a solid at room temperature with a melting point of 129-131 °C.[1][2] Its molecular formula is C₁₂H₁₄N₂O₅, corresponding to a molecular weight of 266.25 g/mol .[1][2] While detailed, publicly available spectroscopic data remains somewhat limited, the expected spectral characteristics can be inferred from the functional groups present.

Table 1: Physicochemical Properties of Methyl 5-morpholino-2-nitrobenzoate [1][2]

| Property | Value |

| CAS Number | 134050-75-2 |

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 266.25 g/mol |

| Melting Point | 129-131 °C |

| Appearance | Solid (inferred) |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the morpholine ring. The aromatic protons will exhibit splitting patterns influenced by their substitution. The methyl group of the ester will appear as a singlet, typically in the range of 3.8-4.0 ppm. The morpholine protons will present as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with varied chemical shifts due to the different substituents), the methyl carbon of the ester, and the four carbons of the morpholine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the carbonyl group of the ester (around 1735-1750 cm⁻¹).[3] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the nitro group, and cleavage of the morpholine ring.

Synthesis of Methyl 5-morpholino-2-nitrobenzoate

The synthesis of Methyl 5-morpholino-2-nitrobenzoate is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of a suitably substituted nitrobenzoate with morpholine.

Experimental Protocol: Synthesis of Methyl 5-morpholino-2-nitrobenzoate

A common precursor for this synthesis is a methyl 5-halo-2-nitrobenzoate, such as methyl 5-chloro-2-nitrobenzoate or methyl 5-fluoro-2-nitrobenzoate. The halogen at the 5-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 2-position.

-

Materials:

-

Methyl 5-halo-2-nitrobenzoate (e.g., methyl 5-fluoro-2-nitrobenzoate)

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

-

Procedure:

-

To a solution of methyl 5-halo-2-nitrobenzoate in a polar aprotic solvent, add morpholine and a slight excess of a base.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

The product, being a solid, will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford pure Methyl 5-morpholino-2-nitrobenzoate.

-

Table 2: Representative Reaction Parameters for the Synthesis of Methyl 5-morpholino-2-nitrobenzoate

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Methyl 5-fluoro-2-nitrobenzoate | Morpholine, K₂CO₃ | DMF | 100 °C | 4-6 h | >90% (Typical) |

| Methyl 5-chloro-2-nitrobenzoate | Morpholine, Et₃N | DMSO | 120 °C | 6-8 h | >85% (Typical) |

Note: The yields are typical and can vary depending on the specific reaction conditions and scale.

Key Reactions and Synthetic Utility

The primary synthetic utility of Methyl 5-morpholino-2-nitrobenzoate lies in the strategic transformations of its functional groups, particularly the nitro group. The reduction of the nitro group to an amine is a pivotal step that opens up a vast array of possibilities for constructing complex heterocyclic systems, which are often the core scaffolds of biologically active molecules.

1. Reduction of the Nitro Group

The most significant reaction of Methyl 5-morpholino-2-nitrobenzoate is the reduction of the nitro group to form methyl 2-amino-5-morpholinobenzoate. This transformation is crucial as it introduces a nucleophilic amino group ortho to the ester functionality, setting the stage for subsequent cyclization reactions.

Experimental Protocol: Reduction of Methyl 5-morpholino-2-nitrobenzoate

-

Method A: Catalytic Hydrogenation

-

Dissolve Methyl 5-morpholino-2-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-5-morpholinobenzoate, which can be used in the next step without further purification or can be purified by column chromatography.

-

-

Method B: Chemical Reduction

-

Suspend Methyl 5-morpholino-2-nitrobenzoate in a solvent mixture such as ethanol and water.

-

Add a reducing agent like iron powder or tin(II) chloride in the presence of an acid (e.g., acetic acid or hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

-

Table 3: Comparison of Reduction Methods for Methyl 5-morpholino-2-nitrobenzoate

| Method | Reducing Agent | Solvent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethyl Acetate | Room Temperature, Atmospheric Pressure | Clean reaction, high yield, easy work-up | Requires specialized equipment, catalyst can be pyrophoric |

| Chemical Reduction | Fe/Acid, SnCl₂/Acid | Ethanol/Water | Reflux | Inexpensive reagents, scalable | Can generate metallic waste, work-up can be more involved |

2. Synthesis of Heterocyclic Scaffolds

The resulting methyl 2-amino-5-morpholinobenzoate is a key precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery. The presence of the ortho-amino ester functionality allows for the construction of fused ring systems.

-

Benzodiazepines and Related Structures: Reaction of the amino ester with appropriate reagents can lead to the formation of benzodiazepine-like structures, a class of compounds known for their diverse pharmacological activities.

-

Quinoxalines and Phenazines: Condensation with 1,2-dicarbonyl compounds can yield quinoxaline derivatives.

-

Benzoxazinones: Intramolecular cyclization can be induced to form benzoxazinone scaffolds.

Applications in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The nitrobenzoate framework, upon reduction, provides a versatile handle for the construction of pharmacologically relevant heterocycles. Therefore, Methyl 5-morpholino-2-nitrobenzoate serves as an important building block in the synthesis of potential therapeutic agents.

While specific drug candidates synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in molecules explored for various therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aniline and heterocyclic cores that can be accessed from intermediates like methyl 2-amino-5-morpholinobenzoate.

-

Central Nervous System (CNS) Disorders: The benzodiazepine scaffold, accessible from this intermediate, is a well-established pharmacophore for CNS-active drugs.

-

Infectious Diseases: Various heterocyclic systems derived from this building block have been investigated for their antibacterial and antiviral properties.

Conclusion

Methyl 5-morpholino-2-nitrobenzoate is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis and, more critically, the facile conversion to its 2-amino derivative, provide a gateway to a rich diversity of heterocyclic structures. The detailed protocols and synthetic pathways outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their pursuit of new and improved therapeutic agents. As the demand for novel molecular architectures in medicine continues to grow, the importance of such adaptable intermediates is set to increase, making a thorough understanding of their chemistry paramount.

References

The Nitro Group in Methyl 5-morpholino-2-nitrobenzoate: A Hub of Synthetic Versatility

For Researchers, Scientists, and Drug Development Professionals

Core Reactivity of the Nitro Group

The chemical behavior of Methyl 5-morpholino-2-nitrobenzoate is largely dictated by the strong electron-withdrawing nature of the nitro group (-NO2). This influence manifests in two primary ways: activation of the aromatic ring towards nucleophilic attack and the susceptibility of the nitro group itself to reduction.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal reaction in the synthesis of a vast array of bioactive molecules. This conversion unlocks numerous subsequent chemical modifications, including diazotization, amide bond formation, and the construction of heterocyclic systems.

A highly effective and widely used method for this reduction is catalytic hydrogenation.

Caption: Catalytic Hydrogenation of Methyl 5-morpholino-2-nitrobenzoate.

The resulting 2-amino-5-morpholinobenzoate is a versatile intermediate. The newly formed amino group can participate in a variety of subsequent reactions, making it a valuable building block in drug discovery.

Caption: Synthetic workflow from the reduced product.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 2-position, ortho to the ester and para to the morpholino group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] In this reaction, a nucleophile displaces a leaving group on the aromatic ring. While a halogen is a typical leaving group, under certain conditions, the nitro group itself can be displaced, particularly when the ring is highly activated.[2]

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The stability of this intermediate is enhanced by the electron-withdrawing nitro group.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These are based on procedures for analogous compounds and should be adapted and optimized for Methyl 5-morpholino-2-nitrobenzoate.

Protocol 1: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol is adapted from general procedures for the reduction of nitroarenes.[3]

Materials:

-

Methyl 5-morpholino-2-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 5-morpholino-2-nitrobenzoate in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-5-morpholinobenzoate.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol is a representative procedure for an SNAr reaction on an activated nitroarene.[2]

Materials:

-

Methyl 5-morpholino-2-nitrobenzoate (assuming a suitable leaving group is present, or if the nitro group is to be displaced)

-

Amine of choice (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add Methyl 5-morpholino-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a minimal amount of DMSO to dissolve the solids.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Quantitative Data Summary

Due to the absence of specific experimental data for Methyl 5-morpholino-2-nitrobenzoate in the searched literature, the following table presents representative yields for analogous reactions on substituted nitroarenes to provide a general expectation of reaction efficiency.

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

| Reduction | 5-Methyl-2-nitrobenzoic acid | H₂, Pd/C, Methanol/Ethanol, RT | 5-Methyl-2-aminobenzoic acid | >95% | [3] |

| Reduction | Aromatic Nitro Compounds | Hydrazine glyoxylate, Zn or Mg powder, RT | Aromatic Amines | Good yields | |

| SNAr | Methyl 2-chloro-4-nitrobenzoate | Piperidine, Ethanol, Reflux | Methyl 2-(piperidin-1-yl)-4-nitrobenzoate | Not specified | [1] |

| SNAr | Methyl 4,5-dimethyl-2-nitrobenzoate | Amine, K₂CO₃, DMSO, 80-100 °C | Substituted product | Varies | [2] |

Note: The yields presented are for analogous systems and may vary for Methyl 5-morpholino-2-nitrobenzoate.

Conclusion

The nitro group in Methyl 5-morpholino-2-nitrobenzoate serves as a critical functional handle, enabling a range of valuable synthetic transformations. Its facile reduction to an amine opens up a plethora of possibilities for further derivatization, while its activating effect on the aromatic ring facilitates nucleophilic substitution reactions. This dual reactivity makes Methyl 5-morpholino-2-nitrobenzoate a promising scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided representative protocols and data offer a solid foundation for researchers to explore the rich chemistry of this versatile molecule.

References

Technical Guide: Stability and Storage of Methyl 5-morpholino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the anticipated stability and recommended storage conditions for Methyl 5-morpholino-2-nitrobenzoate based on its chemical structure and established principles for similar compounds. As of the date of this publication, specific, publicly available stability studies on this compound are limited. The experimental protocols described herein are provided as a recommended framework for conducting stability assessments.

Introduction

Methyl 5-morpholino-2-nitrobenzoate is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its stability profile is crucial for ensuring its quality, safety, and efficacy in research and drug development. This guide outlines the predicted stability of Methyl 5-morpholino-2-nitrobenzoate, potential degradation pathways, and detailed protocols for its stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 5-morpholino-2-nitrobenzoate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 134050-75-2 | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₅ | N/A |

| Molecular Weight | 266.25 g/mol | N/A |

| Melting Point | 129-131 °C | N/A |

| Appearance | Expected to be a solid | N/A |

Predicted Stability and Degradation Pathways

Based on its functional groups (ester, nitro, morpholine), Methyl 5-morpholino-2-nitrobenzoate may be susceptible to degradation under certain conditions.

Hydrolysis

The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-morpholino-2-nitrobenzoic acid and methanol.

Reduction

The nitro group can be reduced to an amino group under reducing conditions. This transformation can significantly alter the molecule's properties.

Photodegradation

Aromatic nitro compounds can be sensitive to light and may undergo photodegradation.

The following diagram illustrates the potential degradation pathways of Methyl 5-morpholino-2-nitrobenzoate.

Caption: Predicted degradation pathways for Methyl 5-morpholino-2-nitrobenzoate.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the stability of Methyl 5-morpholino-2-nitrobenzoate.

| Condition | Recommendation | Justification |

| Temperature | Store in a cool location (2-8 °C recommended for long-term storage). | To minimize the rate of potential hydrolytic and other thermal degradation reactions. |

| Humidity | Store in a dry environment. Use of a desiccator is advised. | To prevent hydrolysis of the ester linkage. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation of the aromatic nitro group. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent potential oxidative degradation, although the primary concerns are hydrolysis and photolysis. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should involve a forced degradation study and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to establish the intrinsic stability of the molecule. The following workflow is recommended.

Caption: Experimental workflow for a forced degradation study.

The following table outlines the recommended conditions for a forced degradation study.

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60 °C |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid-state at 60 °C |

| Photolytic Degradation | Exposure to light according to ICH Q1B guidelines |

Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The following HPLC-UV method is a recommended starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 300 nm). |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Starting Materials for Heterocyclic Compound Synthesis

Introduction: Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry and medicinal research. Approximately 20% of the top 200 drugs feature a pyridine compound, and the quinoline scaffold is prominent in numerous pharmaceuticals, including the antimalarial drug chloroquine.[1][2] The indole ring is another privileged structure, found in everything from the neurotransmitter serotonin to antimigraine drugs of the triptan class.[3][4]

This guide provides a detailed overview of the foundational starting materials and key synthetic transformations used to construct these vital chemical entities. We will focus on the synthesis of common five- and six-membered nitrogen, oxygen, and sulfur-containing heterocycles, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their synthetic endeavors.

Core Starting Materials for Five-Membered Heterocycles

Five-membered aromatic rings like pyrroles, furans, and thiophenes are ubiquitous in natural products and pharmaceuticals. The most versatile and widely used starting materials for their synthesis are 1,4-dicarbonyl compounds.

The Paal-Knorr Synthesis: A Unified Approach

The Paal-Knorr synthesis is a powerful method for generating substituted pyrroles, furans, and thiophenes from a common precursor: the 1,4-dicarbonyl compound.[5] The specific heterocycle obtained is determined by the reaction partner, as illustrated below. This reaction is valued for its operational simplicity and generally good yields.[6]

References

Methodological & Application

Application Notes and Protocols: Methyl 5-morpholino-2-nitrobenzoate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-morpholino-2-nitrobenzoate is a key chemical intermediate poised for significant applications in medicinal chemistry. Its unique structural arrangement, featuring a morpholine ring, a nitro group, and a methyl ester on a benzene core, offers a versatile scaffold for the synthesis of novel therapeutic agents. The electron-withdrawing nitro group can serve as a handle for further chemical modifications, most notably its reduction to an amine, which opens up a plethora of synthetic possibilities for creating complex heterocyclic structures. The morpholine moiety is a well-established pharmacophore, particularly recognized for its role in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1]

These application notes provide an overview of the utility of Methyl 5-morpholino-2-nitrobenzoate as a building block, with a focus on its potential application in the synthesis of PI3K inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with representative data and visualizations to guide researchers in their drug discovery endeavors.

Data Presentation

Table 1: Physicochemical Properties of Methyl 5-morpholino-2-nitrobenzoate and a Key Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| Methyl 5-morpholino-2-nitrobenzoate | C₁₂H₁₄N₂O₅ | 266.25 | 1.4 |

| Methyl 2-amino-5-morpholinobenzoate | C₁₂H₁₆N₂O₃ | 236.27 | 1.2 |

Table 2: Representative Biological Activity of a Downstream Kinase Inhibitor

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay |

| PI3K-Inhibitor-A | PI3Kα | 15 | MCF-7 | p-Akt (Ser473) Inhibition |

| PI3Kβ | 85 | PC-3 | p-Akt (Ser473) Inhibition | |

| PI3Kδ | 5 | Jurkat | p-Akt (Ser473) Inhibition | |

| PI3Kγ | 25 | THP-1 | p-Akt (Ser473) Inhibition |

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-morpholino-2-nitrobenzoate

This protocol describes a plausible method for the synthesis of Methyl 5-morpholino-2-nitrobenzoate via nucleophilic aromatic substitution.

Materials:

-

Methyl 5-chloro-2-nitrobenzoate

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 5-chloro-2-nitrobenzoate (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 5-morpholino-2-nitrobenzoate.

Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 2-amino-5-morpholinobenzoate

This protocol outlines the reduction of the nitro group of Methyl 5-morpholino-2-nitrobenzoate to form the corresponding aniline derivative, a key step for further diversification.

Materials:

-

Methyl 5-morpholino-2-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve Methyl 5-morpholino-2-nitrobenzoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10% w/w) to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-morpholinobenzoate.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow from starting materials to bioactive molecules.

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

Methyl 5-morpholino-2-nitrobenzoate is a promising and versatile building block for the development of novel therapeutics. Its straightforward synthesis and the strategic positioning of its functional groups allow for the efficient construction of complex molecules. The demonstrated importance of the morpholine moiety in kinase inhibitors highlights the potential of this scaffold in generating potent and selective drug candidates, particularly for targeting the PI3K signaling pathway. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery to harness the synthetic potential of this key intermediate.

References

Application Notes and Protocols: The Utility of Methyl 5-morpholino-2-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methyl 5-morpholino-2-nitrobenzoate, a key building block in the synthesis of advanced pharmaceutical intermediates. This document outlines detailed protocols for its synthesis and subsequent transformation into valuable amino derivatives, which are precursors for a range of active pharmaceutical ingredients (APIs), including intermediates for the anticoagulant drug Rivaroxaban.

Introduction to Methyl 5-morpholino-2-nitrobenzoate

Methyl 5-morpholino-2-nitrobenzoate (CAS No. 134050-75-2) is a substituted nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a morpholine moiety and a nitro group on a benzoate scaffold, provides two key functionalities. The nitro group can be readily reduced to an amine, a common transformation in the synthesis of many pharmaceuticals. The morpholine group can influence the physicochemical properties, such as solubility and metabolic stability, of the final drug molecule.

The primary application of this intermediate is in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a crucial component in the production of Rivaroxaban. The key synthetic step involves the reduction of the nitro group to an aniline derivative.

Synthesis of Methyl 5-morpholino-2-nitrobenzoate

The synthesis of Methyl 5-morpholino-2-nitrobenzoate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient for aromatic systems that are rendered electron-deficient by strong electron-withdrawing groups, such as a nitro group.[1]

Synthetic Pathway Overview

The most common route involves the reaction of a halo-substituted nitrobenzoate with morpholine. The nitro group activates the aromatic ring, facilitating the displacement of the halide by the amine nucleophile.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of Methyl 5-morpholino-2-nitrobenzoate from Methyl 5-chloro-2-nitrobenzoate and morpholine.

Materials:

-

Methyl 5-chloro-2-nitrobenzoate

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq).

-

Add the polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

To this solution, add morpholine (1.1-1.5 eq) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).[1]

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Application in Pharmaceutical Intermediate Synthesis: Reduction of the Nitro Group

The reduction of the nitro group in Methyl 5-morpholino-2-nitrobenzoate to form Methyl 2-amino-5-morpholinobenzoate is a pivotal step in the synthesis of various pharmaceutical intermediates.[3] Several methods are available for this transformation, with the choice depending on factors such as available equipment, desired chemoselectivity, and cost.

Overview of Reduction Methodologies

The primary methods for the reduction of the nitroarene include:

-

Catalytic Hydrogenation: A clean and efficient method using a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.[3]

-

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, where a hydrogen donor molecule is used.

-

Metal-Mediated Reduction: A robust and cost-effective method using metals like iron or tin in an acidic medium.[4]

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical reaction conditions and outcomes for the reduction of substituted nitrobenzoates, which are analogous to Methyl 5-morpholino-2-nitrobenzoate.

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean; requires specialized hydrogenation equipment.[5] |

| Transfer Hydrogenation | HCOOH or NH₄HCOO, 10% Pd/C | Methanol or Ethanol | Reflux | 1-6 | 90-95 | Avoids the use of high-pressure hydrogen gas. |

| Metal-Mediated Reduction | Fe powder, HCl | Ethanol/Water | Reflux | 2-4 | 85-90 | Cost-effective but requires more extensive work-up to remove metal salts.[4] |

Experimental Protocols

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst.

Materials:

-

Methyl 5-morpholino-2-nitrobenzoate

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve Methyl 5-morpholino-2-nitrobenzoate (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-morpholinobenzoate.

This protocol outlines the reduction using iron powder in an acidic medium.

Materials:

-

Methyl 5-morpholino-2-nitrobenzoate

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium carbonate or Sodium hydroxide solution

-

Ethyl acetate

-

Filter aid (e.g., Celite®)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add Methyl 5-morpholino-2-nitrobenzoate (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq) to the mixture.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add concentrated HCl (0.3-0.5 eq) dropwise to the refluxing mixture.

-

Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts.

-

Wash the filter cake thoroughly with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and water.

-

Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.[4]

Subsequent Transformations and Applications

The resulting Methyl 2-amino-5-morpholinobenzoate is a valuable intermediate for the synthesis of more complex heterocyclic structures. For instance, in the synthesis of Rivaroxaban, the analogous amino compound is a precursor to the oxazolidinone ring system. The amino group can participate in cyclization reactions, for example, with phosgene derivatives or their equivalents, to form the core structure of the final API.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using Methyl 5-morpholino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-morpholino-2-nitrobenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a promising, albeit currently underexplored, starting material for the synthesis of novel, biologically active molecules. The presence of a reducible nitro group ortho to a methyl ester, along with a morpholino substituent, provides a versatile scaffold for the construction of various heterocyclic systems. This document outlines a prospective synthetic application of Methyl 5-morpholino-2-nitrobenzoate in the creation of quinazolinone derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The protocols provided are based on well-established chemical transformations for analogous substrates and are intended to serve as a foundational guide for researchers.

Proposed Synthetic Route: From Nitrobenzoate to Quinazolinone

The key to unlocking the synthetic potential of Methyl 5-morpholino-2-nitrobenzoate lies in the selective transformation of its nitro group. The proposed synthetic pathway involves a two-step process:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine, yielding Methyl 2-amino-5-morpholinobenzoate. This transformation is a critical step, as the resulting ortho-amino benzoate is a versatile precursor for various cyclization reactions.[5][6][7]

-

Cyclization to a Quinazolinone Core: The intermediate is then cyclized to form a 7-morpholino-4(3H)-quinazolinone. This heterocyclic core is a common feature in many biologically active compounds.[2][8][9][10]

Quantitative Data Summary

The following table summarizes the key reagents, reaction conditions, and expected outcomes for the proposed synthetic route. The data is extrapolated from similar, well-documented reactions in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield | Product Purity (Anticipated) |

| 1 | Nitro Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux | 2-4 h | 85-95% | >95% after purification |

| 2 | Quinazolinone Formation | Formamide | N/A (Formamide as reagent and solvent) | 150-160 °C | 4-6 h | 70-85% | >98% after recrystallization |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl 2-amino-5-morpholinobenzoate

This protocol details the reduction of the nitro group of Methyl 5-morpholino-2-nitrobenzoate to a primary amine using tin(II) chloride dihydrate.

Materials:

-

Methyl 5-morpholino-2-nitrobenzoate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (Absolute)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add Methyl 5-morpholino-2-nitrobenzoate (1.0 eq) and ethanol (10-15 mL per gram of starting material).

-

Stir the mixture to dissolve the starting material.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Filter the resulting suspension through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the initial aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude Methyl 2-amino-5-morpholinobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 7-Morpholino-4(3H)-quinazolinone

This protocol describes the cyclization of Methyl 2-amino-5-morpholinobenzoate to the corresponding quinazolinone using formamide.[9]

Materials:

-

Methyl 2-amino-5-morpholinobenzoate (1.0 eq)

-

Formamide

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine Methyl 2-amino-5-morpholinobenzoate (1.0 eq) and formamide (10-20 eq).

-

Heat the mixture to 150-160 °C with stirring.

-

Maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into an ice-water bath with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly.

-

The crude 7-Morpholino-4(3H)-quinazolinone can be purified by recrystallization from ethanol.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 7-Morpholino-4(3H)-quinazolinone.

Potential Biological Target: EGFR Signaling Pathway

Many quinazolinone derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.[9] The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by a synthesized quinazolinone derivative.

Caption: Inhibition of the EGFR signaling cascade by a quinazolinone derivative.

Methyl 5-morpholino-2-nitrobenzoate represents a promising starting material for the synthesis of biologically active molecules, particularly those containing the quinazolinone scaffold. The proposed synthetic route, involving a straightforward reduction followed by cyclization, offers a viable pathway for generating novel compounds for screening in drug discovery programs. The detailed protocols and conceptual framework provided herein are intended to empower researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions and exploration of diverse cyclizing agents could lead to the development of extensive libraries of morpholino-substituted quinazolinones for biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]